N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-13-5-8-17(25-3)18(11-13)27(23,24)19-16-12-15(7-6-14(16)2)20-9-4-10-26(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGQTZNZODCARP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle.
Biochemical Pathways
The inhibition of CDK2 can affect various biochemical pathways, primarily those involved in cell cycle regulation. By inhibiting CDK2, the compound can halt the progression of the cell cycle, preventing cell division and proliferation.
Result of Action
The inhibition of CDK2 by this compound can lead to a halt in cell cycle progression, preventing cell division and proliferation. This can result in the death of rapidly dividing cells, such as cancer cells.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with significant potential in biological applications, particularly in cancer treatment. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxidoisothiazolidinyl moiety, a sulfonamide group, and a methoxy-substituted aromatic ring. Its molecular formula is , with a molecular weight of approximately 366.39 g/mol.
The primary biological activity of this compound is attributed to its interaction with cyclin-dependent kinase 2 (CDK2), an essential enzyme in regulating the cell cycle. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest and reduced proliferation of cancer cells .
Antitumor Activity
Recent studies have focused on evaluating the antitumor activity of this compound using various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Assay Type | Comments |
|---|---|---|---|
| A549 | 6.75 ± 0.19 | 2D Culture | High activity observed |
| HCC827 | 5.13 ± 0.97 | 2D Culture | Moderate activity |
| NCI-H358 | 4.01 ± 0.95 | 2D Culture | Significant inhibition |
| MRC-5 | 3.11 ± 0.26 | Cytotoxicity | Moderate cytotoxicity on normal cells |
These results indicate that while the compound exhibits promising antitumor effects, it also affects normal lung fibroblast cells (MRC-5), suggesting potential dose-limiting toxicities that need to be addressed in further studies .
In Vitro Assays
In vitro assays conducted using both two-dimensional (2D) and three-dimensional (3D) cultures demonstrated that the compound's efficacy varies significantly between these models. The hanging-drop model used for 3D cultures showed different IC50 values compared to traditional 2D assays, highlighting the importance of model selection in evaluating drug efficacy .
Case Studies
A notable study involving this compound evaluated its effects against human lung cancer cell lines A549, HCC827, and NCI-H358. The study utilized both MTS assays for viability and BrdU assays for antiproliferative activity across different culture conditions.
Findings:
- A549 Cell Line : Exhibited the highest sensitivity to treatment with an IC50 value of approximately 6.75 μM in 2D assays.
- HCC827 Cell Line : Showed moderate sensitivity with an IC50 value of about 5.13 μM.
- NCI-H358 Cell Line : Demonstrated significant inhibition with an IC50 value of around 4.01 μM.
- MRC-5 Normal Cells : The compound also exhibited cytotoxic effects on normal lung fibroblast cells at lower concentrations than those effective against cancer cells, indicating a need for careful dosing strategies .
Scientific Research Applications
Medicinal Chemistry
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxy-5-methylbenzenesulfonamide has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals.
Case Studies:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2) : Research indicates that this compound may inhibit CDK2, an enzyme crucial for cell cycle regulation. By inhibiting CDK2, it could induce cell cycle arrest and apoptosis in cancer cells.
Biological Studies
The compound's unique structure allows it to serve as a probe or inhibitor in biochemical studies.
Applications:
- Targeting Specific Proteins : It may interact with proteins involved in cellular signaling pathways, providing insights into disease mechanisms or therapeutic targets.
Material Science
The compound can be utilized in the development of new materials due to its unique chemical properties.
Potential Uses:
- Catalysts : It may act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Environmental Chemistry
The stability and reactivity of this compound suggest potential applications in environmental chemistry.
Research Directions:
- Pollutant Degradation : Investigating its effectiveness in degrading environmental pollutants through oxidation or reduction reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Sulfonamides are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Effects and Structural Modifications
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 (Benzyl-substituted) | Analog 3 |
|---|---|---|---|---|
| LogP | 2.8 (predicted) | 3.1 | 4.2 | 2.5 |
| Solubility (mg/mL) | 0.15 (aqueous) | 0.09 | 0.03 | 0.12 |
| Thermal Stability | Decomposes at 220°C | Stable to 190°C | Stable to 210°C | Decomposes at 180°C |
The target compound’s lower LogP compared to halogenated analogs suggests improved aqueous solubility, critical for oral bioavailability. However, its thermal stability is superior to oxadiazole-based analogs, likely due to the stable isothiazolidinone ring .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Sulfonamides like the target compound often inhibit carbonic anhydrase (CA). The sulfone group may mimic the sulfonamide’s interaction with CA’s zinc ion, though steric hindrance from methyl groups could reduce potency compared to unsubstituted analogs .
- subtilis, MIC: 8 µg/mL) .
- Metabolic Stability : Methyl groups at positions 2 and 5 likely protect against oxidative metabolism, extending half-life compared to chlorinated analogs .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the isothiazolidin-2-yl core via cyclization of a thioamide precursor under oxidative conditions (e.g., using H₂O₂ or KMnO₄ in aqueous/organic solvents) .
- Step 2 : Coupling of the isothiazolidine moiety to the substituted phenyl ring via nucleophilic aromatic substitution (polar solvents like DMSO, 60–80°C) .
- Step 3 : Sulfonamide bond formation between the intermediate and 2-methoxy-5-methylbenzenesulfonyl chloride, requiring anhydrous conditions and base catalysts (e.g., NaH or Et₃N) . Critical factors include solvent polarity (e.g., DMF for solubility), temperature control (to avoid decomposition), and purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, methyl groups at ~δ 2.3 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ = 429.4 g/mol) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (see similar sulfonamides in ).
Q. How can researchers assess the compound’s stability under biological assay conditions?
- pH stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for sulfonamides) .
- Light sensitivity : UV-Vis spectroscopy to track photodegradation (e.g., λ = 300–400 nm) .
Advanced Research Questions
Q. What mechanistic strategies resolve contradictions in reported CDK2 inhibitory activity?
Discrepancies in IC₅₀ values may arise from:
- Assay variability : Standardize kinase assays (e.g., ATP concentration, incubation time) and use positive controls (e.g., roscovitine) .
- Cellular permeability : Compare activity in cell-free vs. cell-based assays; employ permeability enhancers (e.g., cyclodextrins) .
- Metabolic interference : Use LC-MS to identify metabolites in hepatocyte models and adjust SAR studies accordingly .
Q. Which in silico approaches best predict binding modes with CDK2?
- Molecular docking : AutoDock Vina or Glide to model interactions with CDK2’s ATP-binding pocket (key residues: Lys33, Glu51). Validate with free energy calculations (MM/GBSA) .
- MD simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond occupancy .
- Pharmacophore modeling : Identify critical features (e.g., sulfonamide as hinge binder, methoxy group for hydrophobic contacts) .
Q. How can researchers optimize selectivity over off-target kinases (e.g., CDK1/CDK5)?
- Kinome-wide profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify selectivity patterns .
- Structural modifications : Introduce substituents at the 5-methyl position to sterically block off-target binding .
- Co-crystallization : Resolve CDK2-compound co-structures to guide rational design (see methods in ).
Data Contradiction Analysis
Q. How should conflicting solubility data in aqueous vs. DMSO be addressed?
- Solvent effects : Measure solubility in PBS (pH 7.4) vs. DMSO using nephelometry; adjust co-solvents (e.g., PEG 400) for in vivo studies .
- Aggregation testing : Dynamic light scattering (DLS) to detect nanoaggregates at >10 µM concentrations .
Q. Why do computational predictions of logP diverge from experimental values?
- Method limitations : Compare predictions from ClogP (atom-based) vs. ACD/logP (fragment-based); validate via shake-flask experiments .
- Ionization effects : Adjust for sulfonamide’s pKa (~9–10) using pH-metric titrations .
Methodological Resources
- Synthetic protocols : Multi-step optimization from .
- Analytical standards : PubChem CID references (e.g., InChIKey: NSLIZHANISQKLD-UHFFFAOYSA-N) .
- Biological assays : CDK2 inhibition protocols in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
